molecular formula C6H4BClF3NO2 B1592473 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid CAS No. 536693-96-6

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

Cat. No.: B1592473
CAS No.: 536693-96-6
M. Wt: 225.36 g/mol
InChI Key: OJUNKVOTAZHNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro and a trifluoromethyl group. The unique structural features of this compound make it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various pharmaceutical and agrochemical products , suggesting a broad range of potential targets.

Mode of Action

It’s known that boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , which form carbon-carbon bonds. This suggests that 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid may interact with its targets through this mechanism.

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various bioactive compounds, affecting multiple biochemical pathways.

Result of Action

As a potential intermediate in the synthesis of various bioactive compounds , it could contribute to a wide range of biological effects depending on the specific compounds it helps to produce.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by factors such as temperature and pH . Furthermore, its efficacy could be influenced by the presence of other compounds, which could interact with this compound or its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid typically involves the borylation of 2-Chloro-5-(trifluoromethyl)pyridine. One common method is the palladium-catalyzed borylation reaction, where the pyridine derivative is reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid is unique due to the presence of both a boronic acid group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical transformations .

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUNKVOTAZHNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622725
Record name [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536693-96-6
Record name Boronic acid, [2-chloro-5-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536693-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.